molecular formula C22H19N3O2S B2727309 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide CAS No. 898433-80-2

2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide

Cat. No. B2727309
CAS RN: 898433-80-2
M. Wt: 389.47
InChI Key: ZKOORVGAHVCHOG-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a synthetic compound that belongs to the class of indolizine derivatives. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide, and its analogs, have been explored in various scientific studies for their synthesis methods and potential biological activities. These studies focus on creating new compounds with potential applications in medical and material sciences.

  • Synthesis Techniques and Reactivity : Research into the synthesis of related compounds, like 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcases innovative one-pot domino reactions that do not require prior activation or modification of starting materials. Such methods are vital for efficiently producing complex molecules, including this compound, for further study and application (Ziyaadini et al., 2011).

  • Potential as Radiosensitizers and Cytotoxins : The compound's structural relatives, notably nitrothiophene derivatives, have been evaluated for their in vitro potential as radiosensitizers and selective cytotoxins. Such studies highlight the therapeutic promise of these compounds, including this compound, in enhancing radiotherapy outcomes and targeting cancer cells (Threadgill et al., 1991).

  • Antimicrobial and Antitumor Activities : Compounds structurally related to this compound have been synthesized and tested for antimicrobial and antitumor activities. These studies are crucial for discovering new therapeutic agents capable of combating resistant microbial strains and cancer cells. The novel synthesized compounds, including arylazothiazole disperse dyes with selenium, demonstrated significant in vitro screening for antioxidant, antitumor, and antimicrobial activities (Khalifa et al., 2015).

  • Applications in Material Science : Beyond biomedical applications, compounds with similar structures have been used in material sciences, such as in the synthesis of new dyes for polyester fibers, indicating the versatility of these compounds in various fields. The research into these areas opens up potential applications for this compound in creating biologically active fabrics or materials with specific properties (Khalifa et al., 2015).

properties

IUPAC Name

2-amino-N-(2,5-dimethylphenyl)-3-(thiophene-2-carbonyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-13-8-9-14(2)15(12-13)24-22(27)18-16-6-3-4-10-25(16)20(19(18)23)21(26)17-7-5-11-28-17/h3-12H,23H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOORVGAHVCHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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